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Compound Name:

A critical evaluation of the thermodynamic properties of magnesium metavanadate (MgV20e) is
presented, comparing recently published experimental data with theoretical values derived
from first-principles calculations. This guide serves as a resource for researchers and scientists
in materials science and drug development, providing a clear summary of available data,
detailed experimental methodologies, and a logical workflow for thermodynamic validation.

Magnesium vanadate compounds, including MgV20s, are of growing interest for applications
such as anode materials in magnesium-ion batteries. A precise understanding of their
thermodynamic properties—including enthalpy of formation, entropy, and heat capacity—is
crucial for predicting reaction feasibility, phase stability, and optimizing synthesis conditions.
This guide validates published thermodynamic data by contrasting experimental results with
computational models.

Data Presentation: Thermodynamic Properties of
MgV20e

The following table summarizes key quantitative thermodynamic data for MgV20e from
experimental measurements and computational calculations.
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Thermodynamic
Property

Literature Value
(from Assessed
Data)

Recent
Experimental Value

First-Principles
Calculation

Standard Enthalpy of
Formation (AfH°) at
298.15K

-2195.8 kJ-mol~1[1]

Not recently

measured

-2438.1 kJ-mol—11

Standard Entropy (S°)
at 298.15 K

150.6 J-mol-1-K~[1]

Not recently

measured

Not calculated

Heat Capacity (Cp) at
298.15 K

Not specified

~156 J-mol~-K~12

Not calculated

High-Temperature
Heat Capacity (Cp)
(298-923 K)

Often estimated via
Neumann-Kopp
rule[1]

Cp =208.3 +
0.03583T -
4809000T -2
(I-molt-K=)[2][3](4]

Not calculated

o - [ Phase
Transition Enthalpy at
841 K

Not applicable

4.37 +£0.04
kJ-mol-1[2][3][4]

Not applicable

Incongruent Melting
Enthalpy at 1014 K

Not applicable

26.54 % 0.26
kJ-mol-1[2][3][4]

Not applicable

1 Value calculated from Materials Project data (-2.527 eV/atom) and converted to kJ/mol. 2

Value calculated using the experimental Cp equation at T = 298.15 K.

Experimental Protocols

The most recent and comprehensive experimental data for MgV20s were obtained through a

combination of solid-state synthesis and high-temperature calorimetry. The methodologies

employed are detailed below.

Sample Synthesis and Characterization

o Synthesis: High-purity MgV20e powder was synthesized via a facile solid-state sintering

process. Stoichiometric amounts (1:1 molar ratio) of high-purity MgO (>99.99%) and V205

(>99.95%) were used as precursors.[1] The raw materials were pre-roasted at 573 K for 5
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hours to remove moisture before being mixed, roasted, and milled multiple times to ensure a
complete reaction and obtain a single-phase sample.[1] The final reaction temperature was
set at 873 K.[1]

Characterization: The final product was thoroughly characterized to confirm its phase purity
and crystal structure. Techniques included X-ray Diffraction (XRD) with Rietveld refinement,
Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), and
Differential Scanning Calorimetry (DSC).[1] Quantitative analysis confirmed the sample was
>99.5% MgV20s, crystallized in the monoclinic C2/m space group.[1]

Thermodynamic Measurements

Drop Calorimetry: The enthalpy increments of MgV20e from 298 K to 923 K were measured
using an isothermal MHTC 96 line drop calorimeter (SETARAM, France).[1] Experiments
were conducted in a flowing, high-purity helium atmosphere.[1] Sapphire (a-Al203) was used
as the standard reference material for calibration.[1] The measurement error for heat
capacity was determined to be between 1.5% and 2.0%.[1]

Differential Scanning Calorimetry (DSC): DSC was used to identify phase transition
temperatures and measure the associated enthalpy changes. This technique was used to
determine the enthalpy of the solid-state phase transition from a-MgV20s to 3-MgV20s at
841 K and the incongruent melting at 1014 K.[3]

Visualization of Validation Workflow

The logical flow for the experimental validation of thermodynamic data for a synthesized

compound like MgV20s is illustrated below.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.jmamg.com/uploadfiles/2022/06/20220629213948418.pdf
https://www.jmamg.com/uploadfiles/2022/06/20220629213948418.pdf
https://www.jmamg.com/uploadfiles/2022/06/20220629213948418.pdf
https://www.jmamg.com/uploadfiles/2022/06/20220629213948418.pdf
https://www.jmamg.com/uploadfiles/2022/06/20220629213948418.pdf
https://www.jmamg.com/uploadfiles/2022/06/20220629213948418.pdf
https://www.jmamg.com/uploadfiles/2022/06/20220629213948418.pdf
https://www.jmamg.com/uploadfiles/2022/06/20220629213948418.pdf
https://www.researchgate.net/publication/361089202_Crystal_structure_phase_transitions_and_thermodynamic_properties_of_magnesium_metavanadate_MgV2O6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

High-Purity Precursor
(MgO, V205)

l

(XRD, SEM, FTIR)

(Phase & Purity Analysi

'

1. Material Synthesis & Characterization
S)

Solid-State Reaction

(Roasting & Milling)

)

Single-Phase
MgV206 Powder
|

I
Drop Calorimetry ‘
(298-923 K)

Experimental Data
* Enthalpy Increments
* Phase Transition AH

DSC Analysis

y

Calculate Heat Capacity (Cp)
from Enthalpy Increments

3. Data Analysis & Comparison

Comparison & Validation

Database / Calculated Values
» AfH° (Materials Project)
» S°, AfH® (Assessed Literature)

Click to download full resolution via product page

Caption: Workflow for the validation of MgV20e thermodynamic data.
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Discussion and Conclusion

The comparison reveals a notable difference between the assessed literature value for the
standard enthalpy of formation (-2195.8 kJ-mol~?1) and the value derived from first-principles
calculations via the Materials Project (-2438.1 kJ-mol~1). This discrepancy highlights the
importance of direct experimental measurement for validating and refining computational
models.

While older literature and databases provide essential baseline data for standard enthalpy and
entropy, the recent work by Lv et al. (2022) provides the first experimentally determined high-
temperature heat capacity equation for MgV20e.[3] This is a significant improvement over
previous data, which often relied on estimations using the Neumann-Kopp rule, a method
known to be less reliable for mixed oxides at high temperatures.[1]

The new experimental data for heat capacity and phase transition enthalpies provide a robust
benchmark for the development and validation of thermodynamic databases, such as
FactSage, THERMOCALC, and others.[1] For professionals in materials design and process
chemistry, utilizing the experimentally-derived heat capacity equation is recommended for the
most accurate calculations of Gibbs free energy and reaction equilibria at elevated
temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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thermodynamic-data-with-experimental-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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